N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the benzenesulfonamide group: This can be done through sulfonation reactions followed by amide formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
Uniqueness
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of the azepane ring, which may confer different biological properties compared to similar compounds with piperidine or morpholine rings.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S2/c1-25-19-8-7-17(13-20(19)26-2)28(23,24)21-14-18(16-9-12-27-15-16)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXKIKQPFAOICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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